molecular formula C19H21N3OS B4545747 4-benzyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-benzyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B4545747
M. Wt: 339.5 g/mol
InChI Key: MTIRRHNSBFLBAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-butoxybenzohydrazide with benzyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The benzyl and butoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents such as bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of disulfide derivatives.

    Reduction: Formation of partially or fully reduced triazole derivatives.

    Substitution: Formation of various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

4-benzyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-benzyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can also interact with biological receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-benzyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-benzyl-5-(4-propoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-benzyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and biological activity compared to similar compounds with different alkoxy groups. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

4-benzyl-3-(4-butoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-2-3-13-23-17-11-9-16(10-12-17)18-20-21-19(24)22(18)14-15-7-5-4-6-8-15/h4-12H,2-3,13-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIRRHNSBFLBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NNC(=S)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668756
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-benzyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-benzyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-benzyl-5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol

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